(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Catalog No.
S12925927
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic ...

Product Name

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+

InChI Key

VVZNPWRETVLXPA-DGUCWDHESA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O

The compound (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic compound characterized by its unique azabicyclic structure. It contains a nitrogen atom within its bicyclic framework, which contributes to its biological activity and potential therapeutic applications. The molecular formula of this compound is C8H13NO2C_8H_{13}NO_2 and it has a molecular weight of approximately 155.19 g/mol. This compound is notable for its stereochemistry, specifically the (1R,3S,5S) configuration, which plays a crucial role in its biological interactions and properties.

Typical for carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

These reactions are essential for modifying the compound for further studies or applications.

This compound exhibits significant biological activity due to its structural features. It has been studied for its potential effects on the central nervous system and as a modulator of neurotransmitter receptors. Specifically, it may interact with nicotinic acetylcholine receptors, which are crucial for various neurological functions. Its azabicyclic structure allows it to mimic certain neurotransmitters, potentially influencing synaptic transmission and offering therapeutic benefits in conditions like addiction or neurodegenerative diseases.

The synthesis of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors that contain both nitrogen and carbon frameworks, cyclization can be achieved through various methods such as ring-closing reactions.
  • Functional Group Transformations: The introduction of the carboxylic acid group can be accomplished through oxidation or carboxylation reactions.
  • Chiral Resolution: Given the importance of stereochemistry, methods such as chiral chromatography may be employed to isolate the desired stereoisomer.

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has potential applications in medicinal chemistry and pharmacology:

  • Drug Development: Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs aimed at treating addiction or cognitive disorders.
  • Research Tool: It can serve as a reference compound in studies investigating receptor interactions and mechanisms of action in neuropharmacology.

Interaction studies involving (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid have focused on its binding affinity and efficacy at various receptors:

  • Nicotinic Acetylcholine Receptors: Studies suggest that this compound may inhibit or modulate receptor activity, providing insights into its potential use as a therapeutic agent for nicotine dependence.
  • Dopamine Transporters: Research indicates possible interactions with dopamine transporters, which could influence dopamine reuptake mechanisms relevant to mood disorders.

Several compounds share structural similarities with (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
8-Azabicyclo[3.2.1]octane-2-carboxylic acidC15H18ClNO2C_{15}H_{18}ClNO_2Contains chlorine substituent; studied for dopamine uptake inhibition .
(1R,5S,8S)-3-azabicyclo[3.2.1]octane-8-carboxylic acidC8H13NO2C_8H_{13}NO_2Different stereochemistry; potential similar biological activities .
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylateC16H21NO2C_{16}H_{21}NO_2Methyl ester derivative; investigated for receptor modulation .

Uniqueness

The uniqueness of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid lies in its specific stereochemical configuration and its potential interactions with nicotinic receptors compared to other similar compounds that may not exhibit the same level of specificity or efficacy at these targets.

The construction of the 8-azabicyclo[3.2.1]octane core requires sophisticated annulation strategies that can efficiently forge the bridged bicyclic system while controlling stereochemistry [5]. Multiple synthetic approaches have been developed to address this challenge, each offering distinct advantages and limitations.

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as one of the most powerful strategies for constructing azabicyclic frameworks [6] [5]. The methodology involves the cyclization of cis-2,6-dialkenyl-N-acyl piperidine derivatives using ruthenium-based metathesis catalysts [5]. Neipp and Martin demonstrated that this approach could efficiently generate azabicyclo[m.n.1]alkenes where m equals 3-5 and n equals 3 or 2 [5]. The requisite 2,6-dialkenylpiperidines can be prepared in six steps starting from glutarimide or three steps from 4-methoxypyridine [5]. The reaction typically employs Grubbs first or second generation catalysts and proceeds with excellent yields ranging from 89-98% [6].

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions represent another fundamental approach to bicyclic core construction [3] [4]. The rapid synthesis methodology developed by Chow and colleagues utilizes vinyl aziridines as key intermediates [3] [4]. Treatment of these precursors with sequential hydrazine, Raney nickel, and formaldehyde under hydrogen atmosphere enables phthalimide deprotection, hydrazine cleavage, olefin reduction, and mono-N-methylation in a single reaction vessel [3] [4]. This methodology achieves yields of 81-84% and provides access to various tropane natural products through late-stage diversification [3] [4].

Cycloaddition-Based Methods

Cycloaddition reactions offer highly efficient pathways for rapid bicyclic construction [7] [8]. Intramolecular [4+3] cycloaddition reactions of pyrroles with oxyallyl cations represent one of the most powerful synthetic approaches to polycyclic tropane frameworks [7]. The methodology involves in situ formation of unstable oxyallyl cations through condensation of alcohols with 2-(silyloxy)-acrolein derivatives, followed by intramolecular cycloaddition [7]. This cascade reaction readily provides complex frameworks with high yields and excellent stereoselectivities [7].

Palladium-Catalyzed Annulation

Palladium-catalyzed domino cyclization reactions provide an alternative route to bridged azabicyclic systems [9]. Treatment of propargyl bromides containing nucleophilic functional groups with catalytic palladium tetrakis triphenylphosphine affords bis-cyclization products in good yields [9]. The methodology demonstrates selectivity when appropriate nucleophilic groups are employed, and can also be applied to 2-alkynylazetidine derivatives under base-free conditions [9].

Radical Cyclization Methodologies

Nitrogen-centered radical cyclizations constitute a powerful approach for synthesizing nitrogen heterocycles [10] [11]. The most common ring-closure mode involves 5-exo cyclization onto internal unsaturations, with stereoselectivity similar to carbon-centered radicals [10]. Various methods for generating nitrogen-centered radicals have been developed, including direct or indirect rupture of N-Y bonds where Y represents halogen, oxygen, nitrogen, sulfur, or hydrogen [10] [11].

StrategyStarting Material TypeTypical Yield Range (%)Key ConditionsStereoselectivity
Ring-Closing MetathesisDialkenyl piperidine derivatives89-98Grubbs catalyst I or IIHigh (>90:10)
Intramolecular Mannich ReactionAmino carbonyl compounds81-84Formaldehyde, Raney NiModerate (70:30-85:15)
Diels-Alder CycloadditionDiene-dienophile systems75-95Thermal or Lewis acid catalysisVariable (depends on catalyst)
Epoxide Ring Opening/CyclizationEpoxyazide precursors78-84Ethyl aluminum dichlorideSingle diastereomer
Palladium-Catalyzed CyclizationPropargyl bromides with nucleophiles65-85Palladium tetrakis triphenylphosphineGood (80:20-90:10)
Radical CyclizationNitrogen-centered radicals70-90Tributyltin hydride, AIBNModerate to good
Condensation-Cycloaddition CascadeAlcohols with silyloxy-acrolein80-92Osmium tetroxide, NMOExcellent (>95:5)
Aziridine Ring OpeningVinyl aziridines75-88Hydrazine, hydrogen atmosphereHigh (>85:15)

Stereoselective Functionalization at C-3 Position

The stereoselective introduction of functionality at the C-3 position of 8-azabicyclo[3.2.1]octane derivatives represents a critical synthetic challenge [12] [1]. The rigid bicyclic framework constrains conformational flexibility, thereby influencing the stereochemical outcome of functionalization reactions.

Electrophilic Functionalization Strategies

Direct electrophilic functionalization at the C-3 position can be achieved through selective C-H activation methodologies [12] [13]. The electron-rich nature of the C-3 position in certain azabicyclic systems allows for preferential electrophilic attack [12]. Transition-metal-catalyzed C-H functionalization reactions involving azabicyclic alkenes proceed with facial selectivity due to intrinsic angle strain on the carbon-carbon double bonds [13]. These reactions typically favor α-attack, resulting in diastereomeric ratios ranging from 75:25 to 90:10 [12].

Nucleophilic Addition Reactions

Nucleophilic addition to carbonyl-activated C-3 positions provides another avenue for stereoselective functionalization [1]. When the C-3 position bears an electron-withdrawing group such as a carbonyl, nucleophilic reagents preferentially attack from the β-face [1]. This approach typically achieves diastereomeric ratios of 80:20 to 95:5 with representative yields of 75-90% [1].

Oxidative Functionalization Methods

Oxidative functionalization strategies offer precise control over stereochemical outcomes at the C-3 position [1]. Osmium tetroxide-catalyzed dihydroxylation of C-3 alkene substrates proceeds with syn-selectivity, achieving diastereomeric ratios exceeding 98:2 [1]. The reaction employs catalytic osmium tetroxide with N-methylmorpholine-N-oxide as co-oxidant, typically providing yields of 82-98% [1].

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at halogenated C-3 precursors [1]. These transformations generally proceed with retention of configuration and achieve diastereomeric ratios of 85:15 to 92:8 [1]. Suzuki coupling reactions have proven particularly effective, providing 4-arylated and alkenylated products with good yields [1].

Hydroboration-Oxidation Sequences

Hydroboration-oxidation of C-3 alkenes provides highly stereoselective access to hydroxylated derivatives [1]. The reaction proceeds through syn-addition of the borane reagent, followed by oxidative work-up to afford the corresponding alcohol [1]. This methodology typically achieves diastereomeric ratios exceeding 95:5 with yields ranging from 80-95% [1].

Functionalization MethodSubstrate ConfigurationStereochemical OutcomeTypical dr (%)Representative Yield (%)
Electrophilic substitutionElectron-rich C-3 positionα-attack preferred75:25 to 90:1070-85
Nucleophilic additionCarbonyl-activated C-3β-attack predominant80:20 to 95:575-90
Hydroboration-oxidationAlkene at C-3syn-addition>95:580-95
Osmium tetroxide dihydroxylationC-3 alkene substratesyn-dihydroxylation>98:282-98
Palladium-catalyzed couplingHalogenated C-3 precursorRetention of configuration85:15 to 92:865-88
Radical functionalizationC-3 radical precursorVariable selectivity60:40 to 80:2055-75
Cycloaddition reactionsUnsaturated C-3 systemendo-selective addition85:15 to 95:570-92

Protecting Group Strategies for Carboxylic Acid Moieties

The carboxylic acid functionality in (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid requires careful protection during synthetic manipulations [14] [15]. Protecting group selection must consider stability under reaction conditions, ease of installation and removal, and orthogonality with other protecting groups [15] [16].

Alkyl Ester Protecting Groups

Methyl and ethyl esters represent the most commonly employed protecting groups for carboxylic acids due to their simplicity and reliability [17] [18]. Methyl esters can be formed using diazomethane in diethyl ether or through Fischer esterification conditions [17] [19]. These protecting groups exhibit stability under acidic conditions but are readily cleaved under basic hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures [17]. Formation yields typically range from 85-95%, while deprotection proceeds in 90-98% yield [17].

Benzyl Ester Protection

Benzyl esters offer orthogonal deprotection through hydrogenolysis, making them particularly valuable in complex synthetic sequences [15] [20]. Formation can be achieved through alkylation using benzyl bromide and potassium carbonate in dimethylformamide [15]. Deprotection proceeds smoothly under hydrogen atmosphere with palladium on carbon catalyst or through treatment with hydrogen bromide in acetic acid [15] [20]. This protecting group demonstrates high orthogonality due to its unique deprotection mechanism [15].

tert-Butyl Ester Strategies

tert-Butyl esters provide acid-labile protection that is particularly useful when base-sensitive functionality is present elsewhere in the molecule [15] [21]. Formation can be accomplished through treatment with isobutene and sulfuric acid or using di-tert-butyl dicarbonate [21] [20]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane [15] [21]. The tert-butyl group provides steric shielding of the carbonyl carbon, thereby reducing susceptibility to nucleophilic attack [20].

Silyl Ester Protection

Trimethylsilyl esters offer fluoride-labile protection that operates under nearly neutral conditions [22] [15]. Formation proceeds through treatment with trimethylsilyl chloride and triethylamine, typically achieving yields of 90-98% [15]. Deprotection can be accomplished using tetrabutylammonium fluoride in tetrahydrofuran or through methanolysis with potassium carbonate [22] [15]. These protecting groups demonstrate excellent orthogonality due to their unique fluoride-mediated cleavage mechanism [22].

Allyl Ester Protection

Allyl esters provide metal-catalyzed deprotection that is orthogonal to most other protecting groups [15]. Formation involves alkylation with allyl bromide under basic conditions or through palladium-catalyzed allylation [15]. Deprotection proceeds through treatment with palladium tetrakis triphenylphosphine and morpholine [15]. This protecting group strategy is particularly valuable when both acid and base labile protecting groups must be avoided [15].

Specialized Protecting Groups

Advanced protecting group strategies include benzhydryl esters, which offer milder hydrogenolysis conditions compared to benzyl esters [15]. The 1,3-dithian-2-yl-methyl and dimethyl-1,3-dithian-2-yl-methyl protecting groups provide oxidative deprotection under nearly neutral conditions [22]. These groups demonstrate stability under typical reaction conditions but can be cleaved through oxidation followed by base-mediated elimination [22].

Protecting GroupFormation ConditionsDeprotection ConditionsStability ProfileOrthogonality RatingTypical Yield Formation (%)Typical Yield Deprotection (%)
Methyl esterDiazomethane/Et2O or MeOH/TMSClLiOH/H2O/THF or NaOH/MeOHBase labile, acid stableLow (similar to other alkyl esters)85-9590-98
Ethyl esterEtOH/DCC or Fischer esterificationLiOH/H2O/THF or KOH/EtOHBase labile, acid stableLow (similar to other alkyl esters)80-9288-95
Benzyl esterBnBr/K2CO3/DMF or hydrogenolysisH2/Pd-C or HBr/AcOHHydrogenolysis labileHigh (unique deprotection)75-9085-95
tert-Butyl esterIsobutene/H2SO4 or Boc2OTFA/DCM or HCl/dioxaneAcid labile, base stableHigh (acid-specific cleavage)85-9890-98
Allyl esterAllyl bromide/base or Pd-catalysisPd(PPh3)4/morpholinePd-labile, otherwise stableHigh (metal-specific cleavage)70-8880-92
Trimethylsilyl esterTMSCl/triethylamineTBAF/THF or MeOH/K2CO3Fluoride labile, acid/base labileHigh (fluoride-specific)90-9895-99
Benzhydryl esterDiphenylmethanol/acid catalystH2/Pd-C (milder than benzyl)Hydrogenolysis labile (easier than Bn)Medium (similar to benzyl)78-9088-95
Phenyl esterPhenol/DCC or EDCBasic hydrolysisBase labileLow (basic conditions)75-8585-92

The acid-base behavior of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is characterized by the presence of both a carboxylic acid functional group and a basic nitrogen atom within the bicyclic framework. This dual functionality results in distinct ionization properties that significantly influence the compound's behavior in aqueous and non-aqueous environments.

Ionization Constants and pH-Dependent Behavior

The carboxylic acid group exhibits a predicted pKa value of 4.04±0.20, indicating that the compound will be predominantly ionized at physiological pH [1]. This value is consistent with similar bicyclic carboxylic acids, such as the general 8-azabicyclo[3.2.1]octane-3-carboxylic acid system, which shows a pKa of 4.54±0.20 [2]. The nitrogen atom within the bicyclic framework demonstrates basic character, with related compounds showing pKa values ranging from 8.7 to 9.60±0.40 [3] [4].

CompoundpKa (Carboxylic Acid)pKa (Basic Nitrogen)Ionic State at pH 7
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid4.04±0.20Not reportedZwitterionic
8-Azabicyclo[3.2.1]octane-3-carboxylic acid (general)4.54±0.20Not reportedZwitterionic
8-Azabicyclo[3.2.1]octane-3-carboxylic acid (8-phenylmethyl ester)Not reported9.60±0.40Zwitterionic
3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acidNot reported8.7Zwitterionic

Zwitterionic Character and Tautomeric Equilibria

At physiological pH (approximately 7.4), the compound exists predominantly as a zwitterion, with the carboxylate group deprotonated and the nitrogen atom protonated. This zwitterionic character is fundamental to understanding the compound's behavior in biological systems and its interactions with polar solvents [1] [2]. The bicyclic framework constrains the molecule in a rigid conformation, limiting the potential for significant tautomeric equilibria beyond the standard acid-base equilibrium.

The nitrogen atom's pyramidal geometry is maintained within the bicyclic structure, with pyramidalization parameters (ω₀) approaching 359.7° for related compounds, indicating minimal distortion from planarity [5]. This structural rigidity prevents the formation of alternative tautomeric forms that might be observed in more flexible amine-containing compounds.

Structural Influence on Acid-Base Properties

The bicyclic framework significantly influences the acid-base properties through several mechanisms. The electron-withdrawing effect of the protonated nitrogen atom stabilizes the carboxylate anion, contributing to the relatively low pKa of the carboxylic acid group. The rigid structure also prevents conformational changes that might otherwise modulate the ionization behavior [6] [7].

Conformational analysis reveals that the piperidine ring adopts a distorted chair conformation, puckered at the N-8 position, while the pyrrolidine ring maintains a flattened N-8 envelope conformation [6] [8]. This conformational constraint ensures consistent ionization behavior across different environmental conditions.

Solubility Characteristics in Polar and Nonpolar Solvents

The solubility profile of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid reflects its zwitterionic nature and the structural constraints imposed by the bicyclic framework. The compound demonstrates distinct solubility behavior across different solvent systems, with significant implications for its handling, purification, and potential applications.

Aqueous Solubility

The compound exhibits limited solubility in water, characterized as "sparingly soluble" under neutral conditions [9] [10]. This limited aqueous solubility is attributed to the balance between the hydrophilic carboxylate group and the hydrophobic bicyclic framework. The solubility can be significantly enhanced through pH adjustment, particularly under basic conditions where the carboxylic acid group is fully deprotonated and the nitrogen atom may exist in its neutral form [10].

Solvent TypeSolubilityNotes
WaterLimited/Sparingly solubleRequires base addition for dissolution
Polar Aprotic Solvents (DMF, DMSO)Moderate to good solubilitySuitable for reactions and storage
Polar Protic Solvents (Alcohols)Moderate solubilitySuitable for extraction and purification
Nonpolar Solvents (Hexane, Toluene)Poor solubilityExpected poor solubility due to polar nature
DichloromethaneSolubleGood for organic synthesis
Ethyl AcetateSolubleGood for extraction procedures

Polar Aprotic Solvents

The compound demonstrates moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [11]. These solvents effectively solvate both the ionic and neutral forms of the compound without participating in proton transfer reactions. The favorable solubility in these systems makes them suitable for synthetic transformations and storage applications.

Polar Protic Solvents

In polar protic solvents, including alcohols such as methanol and ethanol, the compound shows moderate solubility [12]. These solvents can participate in hydrogen bonding with both the carboxylic acid group and the nitrogen atom, providing stabilization for the zwitterionic form. The solubility in alcoholic systems is particularly useful for extraction and purification procedures.

Nonpolar Solvents

As expected for a zwitterionic compound, (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid demonstrates poor solubility in nonpolar solvents such as hexane and toluene. The polar nature of the functional groups and the zwitterionic character under most conditions render the compound incompatible with hydrophobic environments.

Organic Synthesis Solvents

The compound shows good solubility in common organic synthesis solvents including dichloromethane and ethyl acetate [9]. This solubility profile facilitates its use in synthetic transformations and extraction procedures. The solubility in dichloromethane is particularly advantageous for organic synthesis applications, while ethyl acetate provides an excellent medium for extraction and purification protocols.

Thermal Stability and Phase Transition Analysis

The thermal behavior of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is characterized by its structural rigidity and the stability imparted by the bicyclic framework. While comprehensive thermal analysis data for the specific compound is limited in the literature, insights can be drawn from related bicyclic compounds and theoretical considerations.

Thermal Stability Profile

The compound demonstrates stability under normal storage and handling conditions, maintaining its integrity at room temperature when stored under dry conditions [13] [2]. The bicyclic framework provides significant structural rigidity, contributing to thermal stability by limiting molecular motion and preventing decomposition pathways that might be available to more flexible molecules.

PropertyValueNotes
Melting PointNot reportedMelting point not available in literature
Boiling Point (predicted)304.3±35.0 °CComputational prediction, similar structure
Flash PointNot reportedSafety data not available
Decomposition TemperatureNot reportedNo decomposition studies found
Thermal StabilityStable under normal conditionsInferred from structural stability
Storage TemperatureRoom temperature (dry conditions)Requires dry, sealed conditions
DSC Melting Point (related compound)170-172°CFor Boc-protected derivative

Phase Transition Behavior

Specific phase transition studies for (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid have not been reported in the literature. However, related compounds within the azabicyclo[3.2.1]octane family provide insights into expected behavior. Differential scanning calorimetry (DSC) analysis of the tert-butoxycarbonyl-protected derivative reveals a melting point of 170-172°C, consistent with the crystalline nature of these bicyclic compounds [11].

Predicted Thermal Properties

Computational predictions for structurally similar compounds suggest a boiling point of 304.3±35.0 °C for related azabicyclo[3.2.1]octane-8-carboxylic acid derivatives [1]. This relatively high boiling point reflects the molecular weight and the intermolecular interactions present in these zwitterionic compounds. The hydrogen bonding capabilities of both the carboxylic acid group and the nitrogen atom contribute to elevated boiling points compared to non-functionalized bicyclic systems.

Conformational Stability and Thermal Effects

The rigid bicyclic framework significantly restricts conformational flexibility, contributing to thermal stability by limiting the number of accessible conformational states at elevated temperatures [6] [7]. The piperidine ring maintains a distorted chair conformation, while the pyrrolidine ring adopts a flattened N-8 envelope conformation, both of which are thermally stable arrangements [6] [8].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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